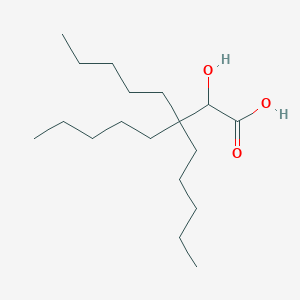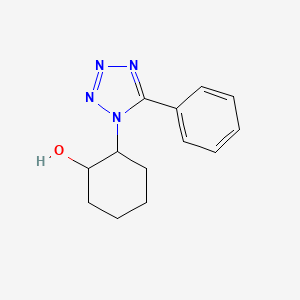
2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol is a chemical compound that features a tetrazole ring attached to a cyclohexanol moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids
Métodos De Preparación
The synthesis of 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 5-phenyl-1H-tetrazole with cyclohexanone under specific conditions. One common method includes the use of sodium azide and ammonium chloride in the presence of a solvent like acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to mimic carboxylic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, its ability to mimic carboxylic acids allows it to interact with enzymes and receptors in a manner similar to natural substrates .
Comparación Con Compuestos Similares
Similar compounds include other tetrazole derivatives such as 5-phenyl-1H-tetrazole and 1-phenyl-5-mercapto-1H-tetrazole . Compared to these compounds, 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol is unique due to the presence of the cyclohexanol moiety, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
83576-18-5 |
|---|---|
Fórmula molecular |
C13H16N4O |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-(5-phenyltetrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N4O/c18-12-9-5-4-8-11(12)17-13(14-15-16-17)10-6-2-1-3-7-10/h1-3,6-7,11-12,18H,4-5,8-9H2 |
Clave InChI |
LXPQZDMOIZEZOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N2C(=NN=N2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


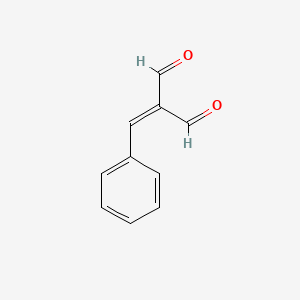
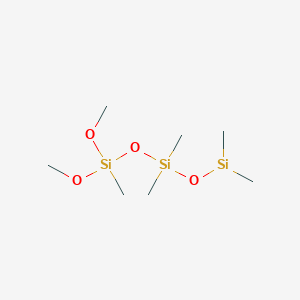

![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
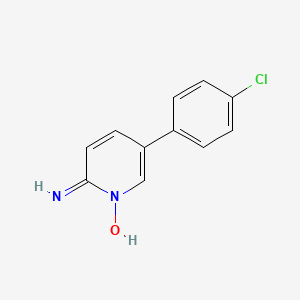
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
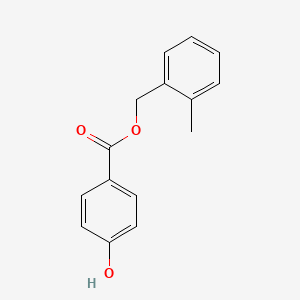
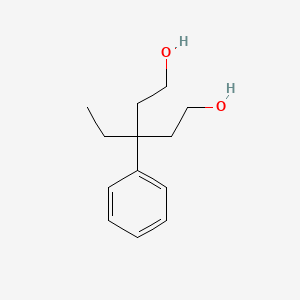
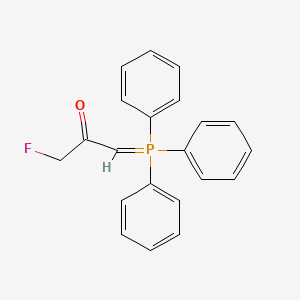
phosphanium chloride](/img/structure/B14416884.png)
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
